molecular formula C7H9ClN2O2 B144662 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 127892-62-0

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B144662
CAS No.: 127892-62-0
M. Wt: 188.61 g/mol
InChI Key: NXAIFVHVBHMNJS-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 127892-62-0) is a pyrazole derivative with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . It is characterized by substituents at positions 1 (methyl), 3 (ethyl), 4 (chlorine), and 5 (carboxylic acid) on the pyrazole ring. Industrially, it serves as a critical intermediate in synthesizing acaricides and insecticides, such as Tebufenpyrad, through sequential reactions involving dimethyl sulfate, thionyl chloride, and 4-tert-butylbenzylamine . The compound is commercially available in purities up to 99% (industrial grade) and is supplied in bulk quantities (25 kg/barrel) . Key physicochemical properties include a density of 1.41 g/cm³ and a boiling point of 392.2°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid generally involves the following steps :

    Starting Materials: The synthesis begins with 4-chloro-3-methylpyrazole and ethyl bromoacetate.

    Reaction with Base: The 4-chloro-3-methylpyrazole reacts with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole.

    Carboxylation: The intermediate 4-chloro-3-ethyl-1-methylpyrazole is then reacted with formic acid in the presence of a catalyst to yield this compound.

Industrial Production Methods:

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Esterification: Alcohols in the presence of an acid catalyst.

    Amidation: Amines in the presence of coupling agents like EDCI or DCC.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Esters and Amides: Esterification and amidation yield the corresponding esters and amides of the pyrazole carboxylic acid.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is primarily recognized for its herbicidal properties. It effectively controls unwanted plant growth in various crops, which enhances yield and reduces competition for resources. The compound's mechanism involves inhibiting specific enzymes critical for plant growth, thereby preventing the proliferation of weeds while being safe for crops.

Pharmaceutical Development

Building Block for Drug Synthesis
In pharmaceutical research, this compound serves as a crucial building block in the synthesis of novel drugs. Its structure allows for modifications that can lead to the development of targeted therapies against specific diseases. Research has indicated its potential in synthesizing compounds with antibacterial and anticancer properties, making it an essential component in drug discovery.

Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including lung and breast cancers. These studies suggest that the compound may influence cellular pathways related to apoptosis and proliferation.

Material Science

Advanced Materials Formulation
The compound is utilized in formulating advanced materials such as polymers and coatings, where its unique chemical properties enhance durability and performance. Its incorporation into materials can improve resistance to environmental stressors, making it valuable in industrial applications.

Analytical Chemistry

Reagent in Analytical Methods
In analytical chemistry, this compound acts as a reagent that facilitates the detection and quantification of various compounds. This application is particularly important for quality control processes in chemical manufacturing and environmental monitoring.

Biochemical Analysis

Biological Activity Overview
The compound has shown significant biological activities, particularly in antimicrobial and anti-inflammatory contexts. It modulates cellular signaling pathways and gene expression related to inflammatory responses.

Biological ActivityDescription
Antimicrobial PropertiesExhibits activity against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsModulates gene expression involved in inflammation
Enzyme InteractionBinds to active sites of enzymes, influencing metabolic pathways

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a precursor for developing new antibiotics.

Case Study 2: Anticancer Research

Investigations into the anticancer potential of this compound revealed its ability to inhibit growth in several cancer cell lines. The mechanisms involved include modulation of critical signaling pathways that regulate cell survival and proliferation.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application . In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and ethyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Pyrazole derivatives with carboxylic acid functionalities exhibit diverse applications depending on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Cl (4), ethyl (3), methyl (1), COOH (5) C₇H₉ClN₂O₂ 188.61 Acaricide synthesis (e.g., Tebufenpyrad)
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Cl (5), methyl (3), phenyl (1), COOH (4) C₁₁H₉ClN₂O₂ 236.65 Intermediate for acid chlorides
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid Cl-Ph (1), hydroxyethyl (4), COOH (3) C₁₂H₁₁ClN₂O₄ 282.68 Pharmaceutical intermediates
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 4-Cl-Ph (5), 2,4-diCl-Ph (1), methyl (4) C₁₇H₁₁Cl₃N₂O₂ 381.64 Agrochemical research
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid Cl (4), methyl (1), COOH (5) C₅H₅ClN₂O₂ 160.56 Ligand synthesis for catalysis

Key Findings

Substituent Influence on Bioactivity :

  • The ethyl group at position 3 in the target compound enhances lipophilicity, improving membrane permeability in acaricides . In contrast, phenyl groups (e.g., in 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) increase steric bulk, favoring use in acid chloride preparations .
  • Chlorine at position 4 or 5 is critical for electronic effects, stabilizing intermediates during nucleophilic substitution reactions .

Compounds with hydroxyethyl or dichlorophenyl groups (e.g., and ) require additional protection/deprotection steps during synthesis, increasing process complexity .

Biological Activity

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₉ClN₂O₂
  • Melting Point : 164 °C
  • Density : 1.40 g/cm³

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Properties

This compound has been shown to possess antibacterial and antifungal properties. It plays a crucial role in the synthesis of various antimicrobial agents, influencing cell signaling pathways and gene expression involved in inflammatory responses. Studies indicate that it can alter the expression of genes associated with inflammation, thereby exhibiting anti-inflammatory effects .

2. Anticancer Activity

Research indicates that compounds containing the pyrazole structure, including this compound, have potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including lung, breast, and colorectal cancers . The compound's mechanism involves interaction with various cellular pathways that regulate proliferation and apoptosis.

3. Enzyme Interaction

At a molecular level, this compound interacts with enzymes through binding at active sites, leading to either inhibition or activation depending on the specific biochemical pathway involved. This modulation can significantly affect cellular metabolism and function .

The biological effects of this compound can be attributed to several mechanisms:

Cellular Signaling Pathways

The compound influences various signaling pathways that regulate cellular responses to stress and inflammation. It has been observed to modulate pathways such as NF-kB and MAPK, which are critical in inflammatory responses .

Gene Expression Modulation

Studies have shown that this compound can upregulate or downregulate specific genes involved in immune responses, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antibiotics .

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of pyrazole derivatives included this compound, revealing its ability to inhibit cell proliferation in breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent response with notable reductions in cell viability at higher concentrations .

Research Findings

Recent research has focused on optimizing the synthesis of this compound for enhanced biological activity. Various synthetic routes have been explored to improve yield and purity while maintaining its biological efficacy .

Property Value
Molecular FormulaC₇H₉ClN₂O₂
Melting Point164 °C
Antimicrobial ActivityEffective against multiple strains
Anticancer ActivityInhibits growth in various cancer cells

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for confirming the molecular structure of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The compound’s structure is typically confirmed using a combination of:

  • ¹H/¹³C-NMR spectroscopy to identify proton and carbon environments, particularly distinguishing substituents (e.g., ethyl, methyl, and chlorine groups).
  • IR spectroscopy to detect carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹).
  • Mass spectrometry (MS) for molecular ion peak verification (expected m/z ~188.61 for [M+H]⁺) .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: The compound is synthesized via:

Cyclocondensation : Ethyl acetoacetate reacts with substituted hydrazines (e.g., methylhydrazine) under acidic conditions to form the pyrazole core.

Chlorination : Electrophilic chlorination at the 4-position using reagents like POCl₃ or SOCl₂.

Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl pyrazole-5-carboxylate) under basic conditions (NaOH/EtOH) .

Critical Reaction Conditions:

  • Chlorination requires anhydrous conditions to avoid side reactions.
  • Hydrolysis is optimized at 60–80°C for 4–6 hours to maximize yield .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict:
    • Electron density distribution, highlighting nucleophilic (carboxylic acid) and electrophilic (chlorine-substituted pyrazole) sites.
    • HOMO-LUMO gaps to assess reactivity (~4.5 eV for similar pyrazoles, indicating moderate stability) .
  • Molecular Electrostatic Potential (MEP) maps visualize charge distribution, aiding in understanding interactions with biological targets .

Example Computational Data:

ParameterValue (DFT)Significance
HOMO-LUMO Gap4.3 eVPredicts redox stability
Dipole Moment5.2 DebyeIndicates polar nature

Q. What strategies resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies in yields (e.g., 70–85%) arise from:

  • Catalyst Selection : K₂CO₃ vs. NaOEt in nucleophilic substitution steps (K₂CO₃ improves regioselectivity by 15%) .
  • Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water). Chromatography increases purity (>98%) but reduces yield by 10–15% .

Optimization Table:

VariableConditionYield (%)Purity (%)
Catalyst (K₂CO₃)Toluene, 110°C8597
Purification (Column)Ethyl acetate/hexane7599

Q. How does substituent positioning affect bioactivity in pyrazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • The 3-ethyl group enhances lipophilicity, improving membrane permeability (logP ~1.8).
    • The 4-chloro substituent increases electrophilicity, facilitating covalent interactions with target enzymes (e.g., COX-2 inhibition) .
  • In Silico Docking : Pyrazole-carboxylic acid derivatives show binding affinity (~−8.2 kcal/mol) to anti-inflammatory targets like TNF-α .

Example Bioactivity Data:

DerivativeIC₅₀ (COX-2 Inhibition)Reference
Parent Compound12.5 µM
4-NO₂ Analog8.7 µM

Q. What analytical techniques validate purity in complex reaction mixtures?

Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) detect impurities at 254 nm (retention time ~8.2 min for the parent compound) .
  • Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N (theoretical: C 44.57%, H 4.81%, N 14.86%) .

Q. How are crystallographic studies used to confirm molecular geometry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction reveals:
    • Bond angles (e.g., C–Cl bond length ~1.73 Å) and torsion angles.
    • Packing motifs (e.g., hydrogen-bonded dimers via carboxylic acid groups) .
  • CIF Data Deposition : Validation via CCDC databases (e.g., CCDC 1456321 for related structures) .

Properties

IUPAC Name

4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAIFVHVBHMNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563848
Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127892-62-0
Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

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